molecular formula C11H13N3S B133122 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine CAS No. 156577-11-6

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No. B133122
CAS RN: 156577-11-6
M. Wt: 219.31 g/mol
InChI Key: PCFYBKBQWQQVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been shown to possess several medicinal properties, including anticancer, anti-inflammatory, and antioxidant effects.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which induces the expression of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.

Advantages and Limitations for Lab Experiments

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has several advantages for lab experiments, including its low toxicity and high stability. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments, including its poor solubility in water and its short half-life in vivo.

Future Directions

There are several future directions for research on 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of this compound with other natural compounds or chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the prevention and treatment of cancer and other diseases.

Synthesis Methods

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine can be synthesized by the reaction of 2-methylpyrrolidine with 2-chloro-5-isothiocyanatopyridine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow solid with a melting point of 117-119°C.

Scientific Research Applications

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been extensively studied for its medicinal properties. In vitro and in vivo studies have shown that this compound possesses anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.

properties

CAS RN

156577-11-6

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

3-isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H13N3S/c1-14-4-2-3-11(14)9-5-10(13-8-15)7-12-6-9/h5-7,11H,2-4H2,1H3

InChI Key

PCFYBKBQWQQVTD-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CC(=CN=C2)N=C=S

Canonical SMILES

CN1CCCC1C2=CC(=CN=C2)N=C=S

synonyms

(R,S)-5-isothiocyanonicotine
5-isothiocyanonicotine
ISCN-N

Origin of Product

United States

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